![molecular formula C20H18ClN3O5S B2649584 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 893929-56-1](/img/structure/B2649584.png)
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a thieno[3,4-c]pyrazole ring, a phenyl ring, and an acetamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thieno[3,4-c]pyrazole ring system is a fused ring system that contains sulfur and nitrogen atoms, which can contribute to the compound’s reactivity and binding properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. These can include electrophilic aromatic substitution reactions on the phenyl ring, nucleophilic substitutions or additions on the carbonyl group of the acetamide, and various reactions on the heterocyclic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. The presence of the polar acetamide group and the aromatic rings could contribute to its solubility in various solvents, its melting and boiling points, and other physical properties .Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
This compound has been subject to molecular docking and quantum chemical calculations to determine its structural and spectroscopic properties. The study involved detailed quantum chemical calculations using DFT and various spectroscopic techniques, revealing insights into the molecule's geometry, vibrational spectra, and potential energy distribution. Molecular parameters like bond lengths and angles were calculated, and the intramolecular charge transfer was examined using natural bond orbital analysis. The study also explored the molecule's molecular electrostatic potential, HOMO-LUMO, Fukui functions, RDG, and ELF, providing a comprehensive understanding of its chemical behavior and potential biological interactions. The biological implications were assessed based on molecular docking results, indicating the molecule's potential in therapeutic applications (Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020).
Synthesis and Biological Screening
A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide compounds, structurally related to the compound , were synthesized and evaluated for their biological activity. These compounds were screened against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), showcasing significant activity against acetylcholinesterase. The synthesis involved converting various aromatic acids into esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols, culminating in the target compounds. Their structures were confirmed via spectral data, emphasizing the compound's potential in enzyme inhibition (Rehman et al., 2013).
Computational and Pharmacological Evaluation
The compound has been part of research focusing on computational and pharmacological evaluations, particularly involving heterocyclic derivatives. These studies encompassed toxicity assessments, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. Specific compounds showed binding to various biological targets and demonstrated moderate inhibitory effects in assays, highlighting the compound's relevance in pharmacological and biomedical research (Faheem, 2018).
Future Directions
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5S/c1-28-15-3-2-4-16(9-15)29-10-19(25)22-20-17-11-30(26,27)12-18(17)23-24(20)14-7-5-13(21)6-8-14/h2-9H,10-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNKAJHEDAMJAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

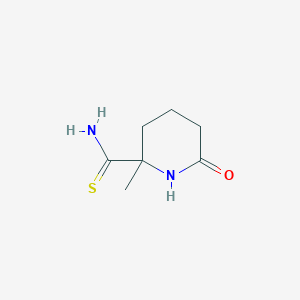
![(E)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2649502.png)
![N'-(3-Methylsulfanylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2649504.png)
![1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea](/img/structure/B2649505.png)
![5-(4-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2649506.png)
![1-[(3,5-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2649507.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylthio)butanamide](/img/structure/B2649508.png)
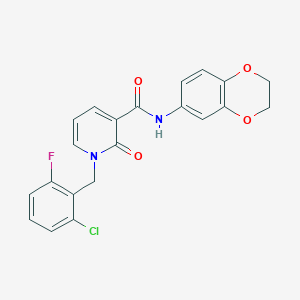
![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2649512.png)
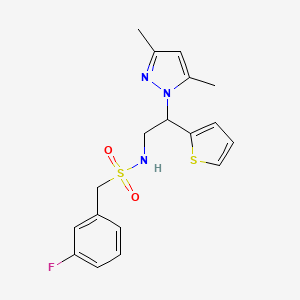

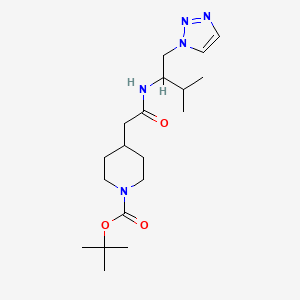
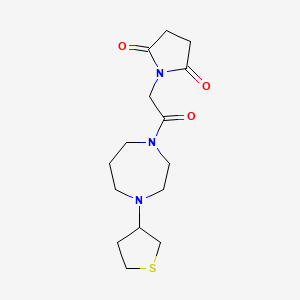
![2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2649523.png)